
Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound is part of the quinoline family, which is widely studied for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and quinoline ring structure allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate is unique due to its specific combination of halogen atoms and ester functional group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Propriétés
Formule moléculaire |
C11H5BrClF2NO2 |
|---|---|
Poids moléculaire |
336.51 g/mol |
Nom IUPAC |
methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H5BrClF2NO2/c1-18-11(17)5-2-4-7(16-10(5)13)3-6(14)8(12)9(4)15/h2-3H,1H3 |
Clé InChI |
NDYPGUZFDKNFDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C2C=C(C(=C(C2=C1)F)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
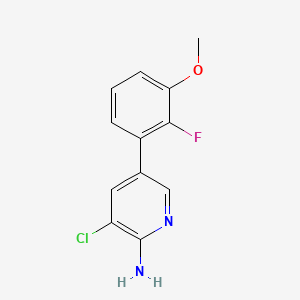
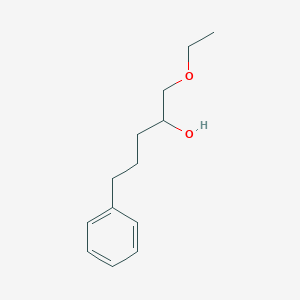
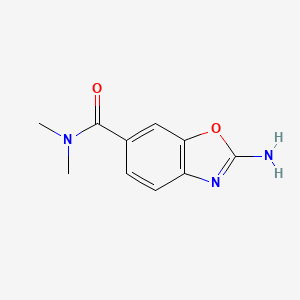
![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
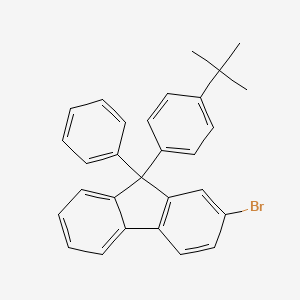
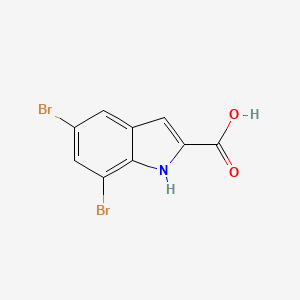
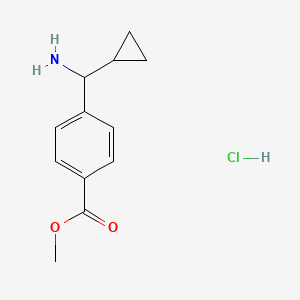
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
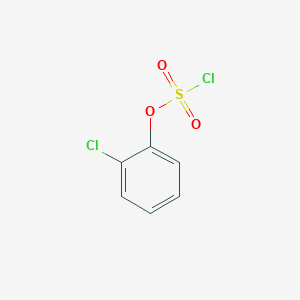
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)
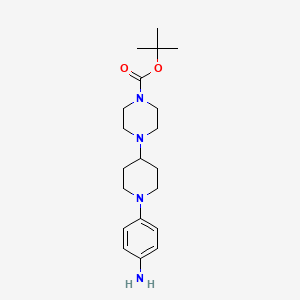
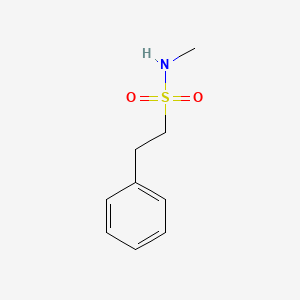
![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
